ML401

准备方法

合成路线和反应条件

ML401 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件为专有信息,未公开。 已知该化合物是使用先进的有机化学技术合成的,需要精确控制反应参数才能实现高纯度和高产率 .

工业生产方法

This compound 的工业生产遵循严格的协议,以确保一致性和质量。 该过程涉及在受控环境中进行大规模合成,然后进行纯化和质量控制措施,例如高效液相色谱法和核磁共振波谱法 .

化学反应分析

反应类型

ML401 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个官能团替换一个官能团。

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件根据所需的产物而异,但通常涉及控制温度和 pH 值 .

主要产品

This compound 反应形成的主要产物取决于使用的具体反应条件和试剂。 这些产物通常使用质谱法和红外光谱法进行分析,以确认其结构和纯度 .

科学研究应用

Applications in Scientific Research

1. High-Throughput Screening

High-throughput screening is a critical method used to evaluate large libraries of compounds for potential therapeutic effects. ML401 has been employed in this context to identify candidates that can inhibit disease-related proteins or activate beneficial cellular pathways. This process accelerates the discovery of new treatments and is essential for developing therapies for complex diseases .

2. Cancer Research

this compound has shown promise in studies related to cancer, particularly in understanding the mechanisms of carcinogenesis. Research utilizing this compound has contributed to elucidating how chemical compounds can induce tumors in model organisms, thereby providing insights into cancer biology and potential therapeutic targets .

3. Neurodegenerative Disorders

The compound's ability to interact with specific biological targets has made it a focus in neurodegenerative disease research. Studies have indicated that this compound may influence pathways associated with neuroprotection, offering a potential avenue for developing treatments for conditions like Alzheimer's disease .

Case Study 1: this compound in Cancer Treatment

A study investigated the effects of this compound on mouse skin models to understand multi-stage chemical carcinogenesis. The results indicated that this compound could modify tumor induction processes, suggesting its role as a potential chemopreventive agent .

Case Study 2: this compound and Neuroprotection

In another study focusing on neurodegenerative diseases, this compound was tested for its neuroprotective properties. The findings demonstrated that the compound could enhance neuronal survival under stress conditions, highlighting its potential as a therapeutic agent for diseases like Alzheimer's .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| High-Throughput Screening | Drug discovery | Accelerated identification of therapeutic candidates |

| Cancer Research | Tumor induction studies | Modifies carcinogenesis processes |

| Neurodegenerative Disorders | Neuroprotection studies | Enhances neuronal survival under stress |

作用机制

ML401 通过选择性拮抗 G 蛋白偶联受体 183 来发挥其作用。该受体参与免疫反应和细胞迁移的调节。 通过抑制该受体,this compound 可以调节免疫细胞的活性并影响各种信号通路 .

相似化合物的比较

类似化合物

NIBR189: G 蛋白偶联受体 183 的另一种强效和选择性拮抗剂。

7α,25-二羟基胆固醇: 该受体的强效和选择性激动剂.

独特性

ML401 在作为 G 蛋白偶联受体 183 的拮抗剂的高选择性和效力方面是独一无二的。 它还表现出优异的稳定性和低毒性,使其成为研究应用的首选 .

生物活性

ML401, also known as a potent chemical probe, has garnered attention in the field of immunology due to its selective antagonism of EBI2 (GPR183). This compound has been extensively studied for its biological activity, particularly in relation to immune response modulation and potential therapeutic applications.

This compound acts primarily as an antagonist to EBI2, which is involved in the regulation of immune cell migration and positioning. The compound exhibits an IC50 value of 1.03 nM , indicating its high potency in inhibiting EBI2 activity . This inhibition can significantly impact the chemotaxis of immune cells, which is crucial for effective immune responses.

In Vitro Studies

In various in vitro assays, this compound has demonstrated significant biological activity:

- Chemotaxis Assay : this compound shows an IC50 of 6.24 nM , confirming its effectiveness in modulating immune cell movement .

- Selectivity Profile : A lead profiling panel revealed that this compound selectively targets EBI2 without significant cross-reactivity with other receptors or enzymes, underscoring its specificity and potential utility in research and therapeutic contexts .

Stability and Toxicity

Research indicates that this compound possesses good stability under physiological conditions and exhibits no toxicity at concentrations used in biological assays . This characteristic is essential for its application in both experimental and potential clinical settings.

Immune Response Modulation

A key area of interest for this compound is its role in modulating immune responses. In studies involving murine models, this compound has been shown to influence the migration patterns of T cells and B cells, which are critical for adaptive immunity. By blocking EBI2, this compound can alter the localization of these cells within lymphoid tissues, potentially enhancing or dampening immune responses depending on the context.

Therapeutic Potential

The therapeutic implications of this compound have been explored in various disease models:

- Autoimmune Diseases : Given its ability to modulate immune cell trafficking, this compound is being investigated for its potential to treat autoimmune conditions by reducing aberrant immune cell accumulation in target tissues.

- Cancer Immunotherapy : Research suggests that manipulating EBI2 signaling with this compound could enhance the efficacy of cancer immunotherapies by improving T cell infiltration into tumors.

Data Table: Potency and Selectivity Characteristics

| Characteristic | Value |

|---|---|

| Target | EBI2 (GPR183) |

| IC50 (Chemotaxis) | 6.24 nM |

| IC50 (EBI2 Antagonism) | 1.03 nM |

| Stability | Good |

| Toxicity | None observed |

属性

IUPAC Name |

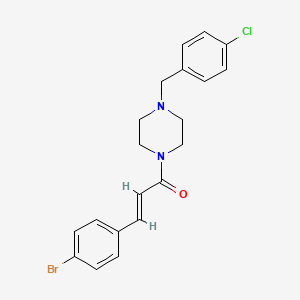

(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTNVQJKGHAGAX-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。